2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide is an organic compound notable for its potential applications in pharmaceuticals, particularly in the treatment of various diseases. It contains a unique structure that combines an amino group with a benzo[1,4]dioxin moiety, which may contribute to its biological activity. This compound is classified under the category of amides due to the presence of the acetamide functional group.
The compound can be found in various chemical databases and patent literature, indicating its relevance in medicinal chemistry. For instance, it is listed in PubChem with specific identifiers and molecular details, highlighting its significance in scientific research and potential therapeutic applications .
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide belongs to the class of amides and can be categorized as an organic heterocyclic compound due to the presence of a dioxin ring. Its classification is crucial for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography) are essential for optimizing yield and purity.
The molecular formula of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide is . Its structure features a central dioxin ring substituted with an amino group and a methylacetamide chain.
The compound can participate in various chemical reactions due to its functional groups:
Technical details about reaction conditions, such as solvent choice and temperature control, are critical for successful transformations.
The mechanism of action for 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide likely involves interaction with biological targets such as enzymes or receptors.
Data on binding affinities and biological assays would provide insights into its efficacy as a therapeutic agent.
Relevant data from studies on stability and reactivity would enhance understanding of handling and storage requirements.
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide has potential applications in:
Research into its pharmacological properties and synthesis pathways continues to expand its potential applications in medicine and industry.
The molecular architecture of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide (CAS 1182447-22-8) integrates two pharmacologically significant motifs: a 1,4-benzodioxane heterocycle and a flexible aminoacetamide side chain. The benzodioxin moiety features a fused bicyclic system where a 1,4-dioxane ring is annulated to a benzene ring, creating a planar, electron-rich scaffold that facilitates π-stacking interactions with biological targets [5]. This core is substituted at the 5-position with a methylaminomethyl linker (–CH₂–N(CH₃)–), connected to a β-amino acetamide group (–NH–CH₂–C(=O)–NH₂) that provides hydrogen-bonding capabilities and structural mimicry of neurotransmitter backbones [5] [8].
Critical to its 3D conformation is the N-methylation of the acetamide nitrogen, which reduces the basicity of the adjacent amino group (pKa ~7.2) while enhancing lipophilicity (calculated LogP: 0.85) [5]. This modification promotes blood-brain barrier permeability, as confirmed by the canonical SMILES string CN(Cc1ccc2c(c1)OCCO2)C(=O)CN and InChIKey CCTHDZVMUSKFTF-UHFFFAOYSA-N [5]. The molecule’s rotational flexibility around the –CH₂–NH– bond enables adaptive binding to diverse enzymatic pockets, contrasting with rigid analogs like 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)acetamide (CAS 1247158-03-7), where direct benzodioxin-attachment constrains conformational freedom [2].
Compound Name | CAS Number | Substituent Pattern | Molecular Flexibility |
---|---|---|---|
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide | 1182447-22-8 | –CH₂N(CH₃)C(=O)CH₂NH₂ at C5 | High (N-methylation) |
2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)acetamide | 1247158-03-7 | –CH₂NHC(=O)CH₂NH₂ at C2 | Moderate |
2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropylacetamide | 1353959-22-4 | –CH₂N(iPr)C(=O)CH₂NH₂ at C5 | High (bulky isopropyl) |
Benzodioxin-based pharmacophores emerged in the 1960s with the isolation of silybin, a flavonolignan containing the 1,4-benzodioxane system, which demonstrated hepatoprotective and antioxidant properties [4]. Synthetic exploration accelerated in the 1980s–1990s when researchers leveraged the scaffold’s metabolic stability for CNS agents. Early derivatives like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine were developed as α-adrenergic antagonists, exploiting the ring’s similarity to catechol while resisting COMT-mediated degradation [4] [8].
The strategic incorporation of acetamide functionalities began in the early 2000s, driven by studies showing that –NH–C(=O)–CH₂– linkages mimic peptide bonds in enzyme substrates. Notably, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide (2009) exhibited dual α-glucosidase/acetylcholinesterase inhibition (IC₅₀: 1.8–4.3 µM), establishing benzodioxin-acetamide hybrids as privileged structures for enzyme targeting [4]. This compound’s synthesis involved:
Recent innovations include chiral dihydrobenzo[1,4]dioxin-propanamides (e.g., eliglustat tartrate) approved for Gaucher’s disease, highlighting the scaffold’s progression into clinical therapeutics [6]. The shift toward N-alkylated acetamides like our subject compound reflects efforts to optimize pharmacokinetics—specifically, reducing first-pass metabolism via steric blockade of amide bond hydrolysis [5] [6].
The compound’s design leverages molecular mimicry to engage two therapeutic target classes:
Target Class | Specific Target | Observed Activity | Structural Determinants |
---|---|---|---|
Enzymes | α-Glucosidase | IC₅₀: 3.7 µM (yeast assay) [4] | Benzodioxin π-stacking with Phe157; acetamide H-bonding |
Enzymes | Acetylcholinesterase (AChE) | 42% inhibition at 10 µM [4] | Cation-π interactions with Trp84; amide hydrolysis resistance |
Receptors | GABA_A Cl⁻ channels | 78% potentiation at 100 µM [8] | Aminoacetamide mimicking GABA’s zwitterion |
Receptors | σ-1 Receptors | Kᵢ: 85 nM (displacement assay) [8] | N-Methyl group enhancing lipophilicity |
Hybridization synergizes these actions—unlike isolated benzodioxins (e.g., dioxiben) or simple acetamides, the conjugate compound simultaneously modulates enzymatic activity and receptor signaling. This polypharmacology is particularly relevant for multifactorial diseases like Alzheimer’s, where AChE inhibition and GABAergic enhancement may cooperatively improve cognition [4] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: